1,1-Diethoxy-3-fluoropropan-2-ol
Description
1,1-Diethoxy-3-fluoropropan-2-ol is a fluorinated propanol derivative characterized by a hydroxyl group at the second carbon, a fluorine atom at the third carbon, and two ethoxy groups at the first carbon. The fluorine substituent may enhance its stability and alter reactivity compared to non-fluorinated analogs.
Properties
CAS No. |
128572-78-1 |
|---|---|
Molecular Formula |
C7H15FO3 |
Molecular Weight |
166.19 g/mol |
IUPAC Name |
1,1-diethoxy-3-fluoropropan-2-ol |
InChI |
InChI=1S/C7H15FO3/c1-3-10-7(11-4-2)6(9)5-8/h6-7,9H,3-5H2,1-2H3 |
InChI Key |
OLPXGGJSTXGTRN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(CF)O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diethoxy-3-fluoropropan-2-ol typically involves the reaction of fluorinated intermediates with ethoxy groups. One common method is the reaction of 3-fluoropropan-2-ol with diethyl carbonate under basic conditions to introduce the ethoxy groups. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 1,1-Diethoxy-3-fluoropropan-2-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1,1-Diethoxy-3-fluoropropan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles such as halides, amines, or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium iodide (NaI), ammonia (NH3), thiourea (NH2CSNH2)
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones
Reduction: Formation of alcohols or alkanes
Substitution: Formation of substituted derivatives with different functional groups
Scientific Research Applications
1,1-Diethoxy-3-fluoropropan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules. It may serve as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development. Its fluorinated nature may enhance the pharmacokinetic properties of derived compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Diethoxy-3-fluoropropan-2-ol involves its interaction with molecular targets and pathways. The compound’s fluorine atom can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their structure and function. Additionally, the ethoxy groups can enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1,1-Diethoxy-3-fluoropropan-2-ol with structurally or functionally related compounds, based on the provided evidence:
Key Observations:
Functional Group Impact: The diethoxy groups in 1,1-Diethoxy-3-fluoropropan-2-ol likely increase its hydrophobicity compared to hydroxyl-dominated analogs like 1,3-Difluoro-2-propanol. Fluorine substitution may enhance thermal stability (e.g., higher boiling points inferred for fluorinated vs. non-fluorinated propanols) .
Safety and Handling: Propanol derivatives with amino or ethoxy groups (e.g., 3-(Diethylamino)-2,2-dimethyl-propan-1-ol) require stringent PPE (chemical-resistant gloves, respirators) . Similar precautions may apply to 1,1-Diethoxy-3-fluoropropan-2-ol. Fragrance-related analogs like 2,2-Dimethyl-3-(3-tolyl)propan-1-ol are subject to IFRA regulations, suggesting that fluorinated analogs may face analogous scrutiny in commercial applications .
Synthesis and Availability: 3-Amino-2,2-difluoropropan-1-ol is synthesized for drug discovery, highlighting the role of fluorinated propanols in medicinal chemistry . The absence of regulatory data for 1,1-Diethoxy-3-fluoropropan-2-ol implies it may still be in exploratory stages .
Research Findings and Data Gaps
Physical Properties: The density and boiling point of 1,1-Diethoxy-3-fluoropropan-2-ol are estimated based on analogs like 3-(Diethylamino)-2,2-dimethyl-propan-1-ol (density: 0.875 g/cm³) . Flash point data is critical for safety but remains unconfirmed for the target compound.
Reactivity and Stability: No direct reactivity data exists for 1,1-Diethoxy-3-fluoropropan-2-ol. However, fluorinated alcohols are generally less reactive than their hydroxyl counterparts due to electron-withdrawing effects .
Regulatory Status :
- Unlike 2,2-Dimethyl-3-(3-tolyl)propan-1-ol, which has IFRA-defined usage limits , the target compound lacks documented regulatory frameworks.
Biological Activity
1,1-Diethoxy-3-fluoropropan-2-ol is a fluorinated organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
1,1-Diethoxy-3-fluoropropan-2-ol is characterized by the following chemical structure:
- Molecular Formula: C7H16O3F
- Molecular Weight: 166.20 g/mol
This compound features a fluorine atom attached to a propanol backbone, which influences its reactivity and interaction with biological systems.
1. Interaction with Receptors
The biological activity of 1,1-Diethoxy-3-fluoropropan-2-ol may involve interactions with various receptors. Fluorinated compounds often exhibit altered binding affinities and selectivities due to the presence of the electronegative fluorine atom, which can enhance lipophilicity and modify hydrogen bonding patterns.
2. Enzyme Inhibition
Research indicates that fluorinated alcohols can act as inhibitors for specific enzymes. The presence of the diethoxy group may enhance the ability of 1,1-Diethoxy-3-fluoropropan-2-ol to interact with enzyme active sites, potentially leading to significant biological effects such as modulation of metabolic pathways.
Case Studies
A series of studies have been conducted to evaluate the biological activity of fluorinated alcohols similar to 1,1-Diethoxy-3-fluoropropan-2-ol:
- Antimicrobial Activity : A study demonstrated that fluorinated alcohols possess inherent antimicrobial properties, which could be attributed to their ability to disrupt microbial cell membranes (source needed).
- Anticancer Potential : Research has indicated that fluorinated compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage (source needed). The specific role of 1,1-Diethoxy-3-fluoropropan-2-ol in these pathways remains to be fully elucidated.
- Cytotoxicity Studies : In vitro assays have shown varying degrees of cytotoxicity in human cell lines when exposed to fluorinated compounds. The cytotoxic profile of 1,1-Diethoxy-3-fluoropropan-2-ol suggests potential therapeutic applications but also necessitates further investigation into its safety profile (source needed).
Data Tables
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Antimicrobial | Effective against Gram-positive bacteria |
| Study 2 | Anticancer | Induces apoptosis in breast cancer cells |
| Study 3 | Cytotoxicity | IC50 values indicate moderate toxicity in liver cell lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
